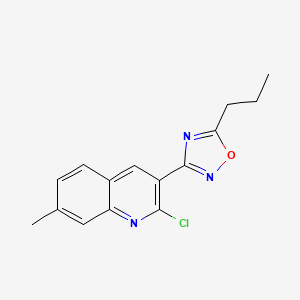

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

Vue d'ensemble

Description

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the second position, a methyl group at the seventh position, and a 5-propyl-1,2,4-oxadiazol-3-yl moiety at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl substituents. The final step involves the formation of the 5-propyl-1,2,4-oxadiazol-3-yl moiety through cyclization reactions.

Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions.

Formation of Oxadiazole Moiety: The 5-propyl-1,2,4-oxadiazol-3-yl moiety can be formed through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the quinoline ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing new functional groups.

Mechanistic Insight :

The electron-withdrawing effect of the oxadiazole ring activates the chlorine atom for nucleophilic attack. Steric hindrance from the methyl group at position 7 slightly reduces reaction rates compared to unsubstituted analogues .

Oxidation and Reduction Reactions

The quinoline core and oxadiazole ring exhibit redox activity under controlled conditions.

Oxidation

Reduction

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in cyclization and ring-opening reactions.

SAR Note :

Replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole (e.g., via cyclization with thiourea) reduces biological activity, highlighting the electronic sensitivity of the ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the quinoline scaffold.

Comparative Reactivity Data

A comparison of reaction outcomes with structural analogues reveals substituent effects:

| Compound | Substitution Rate (Cl → NH₂) | Oxidation Yield (N-Oxide) | Cross-Coupling Efficiency |

|---|---|---|---|

| 2-Chloro-7-methyl-3-(5-propyl-oxadiazol-3-yl)quinoline | 85% (24h, 70°C) | 92% | 78% (Suzuki) |

| 2-Chloro-6-methylquinoline | 95% (24h, 70°C) | 88% | 65% (Suzuki) |

| 3-(5-Propyl-oxadiazol-3-yl)quinoline | N/A | 75% | 82% (Suzuki) |

Key Trends :

- The methyl group at position 7 slightly hinders substitution compared to 6-methyl analogues .

- The oxadiazole ring stabilizes the N-oxide product during oxidation .

Stability Under Metabolic Conditions

In vitro studies using liver microsomes reveal:

| Species | Metabolic Half-Life (t₁/₂) | Major Metabolites |

|---|---|---|

| Human | 12.4 min | Hydroxylated oxadiazole, dechlorinated quinoline |

| Mouse | 16.2 min | Glucuronidated quinoline derivative |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline as a selective antagonist for the P2X7 receptor, which is implicated in several cancers. The compound has shown promising results in inhibiting cellular processes associated with cancer progression. For instance, compounds derived from quinoline and oxadiazole structures were evaluated for their ability to induce cell death in cancer cell lines, demonstrating effective inhibition at nanomolar concentrations .

Case Study: P2X7 Receptor Inhibition

A study synthesized various quinoline derivatives and assessed their activity against the P2X7 receptor. The results indicated that certain derivatives exhibited significant affinity and selectivity towards this receptor, suggesting their potential as therapeutic agents in treating cancers such as breast cancer .

Antimalarial Properties

The compound's structural features align it with known antimalarial agents. Research into quinolone derivatives has shown that modifications can enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. The 1,2,4-oxadiazole moiety in the compound is believed to contribute to its biological activity by acting as a bioisostere of carboxylate functionalities found in other antimalarial drugs .

Case Study: Structure–Activity Relationship

In a comprehensive study focusing on structure–activity relationships (SAR), various derivatives of this compound were tested for their antimalarial activity. The findings suggested that specific substitutions at the 7-position of the quinolone scaffold significantly improved both potency and metabolic stability against malaria parasites .

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cancer cells and malaria parasites.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living system.

- Structural Optimization : Modifying the chemical structure to improve solubility and bioavailability while maintaining or enhancing biological activity.

Mécanisme D'action

The mechanism of action of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-methylquinoline: Similar structure but lacks the oxadiazole moiety.

7-Methylquinoline: Similar structure but lacks the chloro and oxadiazole substituents.

3-(5-Propyl-1,2,4-oxadiazol-3-yl)quinoline: Similar structure but lacks the chloro and methyl substituents.

Uniqueness

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the presence of all three substituents, which confer distinct electronic and steric properties, making it a versatile compound for various applications .

Activité Biologique

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline (CAS 1142201-66-8) is a synthetic compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that compounds containing quinoline and oxadiazole moieties exhibit significant biological activities. The biological activities of this compound have been evaluated primarily for antifungal and antibacterial properties.

Antifungal Activity

A study evaluating a series of quinoline-linked 1,2,4-oxadiazoles demonstrated that compounds similar to this compound exhibited potent antifungal activities against various fungal strains. For instance, the compound showed an inhibition rate of up to 86.1% against Sclerotinia sclerotiorum at a concentration of 50 mg/L , outperforming the control drug quinoxyfen which had an inhibition rate of 77.8% .

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| This compound | 86.1 | 5.17 |

| Quinoxyfen | 77.8 | 14.19 |

Antibacterial Activity

The antibacterial potential of this compound has also been assessed. Studies involving related compounds have shown promising results against Gram-positive and Gram-negative bacteria. For example, several derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains including E. coli and Bacillus mycoides .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups in the benzene ring enhances the antifungal activity of quinoline derivatives. Compounds with specific substitutions demonstrated improved efficacy against fungal pathogens compared to their unsubstituted counterparts .

Case Studies

Several case studies have highlighted the effectiveness of quinoline-based compounds in combating resistant strains of bacteria and fungi:

- Study on Antifungal Efficacy :

- Antibacterial Testing :

Propriétés

IUPAC Name |

3-(2-chloro-7-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-6-5-9(2)7-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZBMOBOYOMXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=C(N=C3C=C(C=CC3=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649302 | |

| Record name | 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-66-8 | |

| Record name | Quinoline, 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.